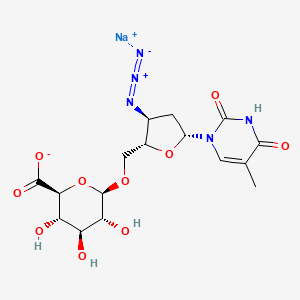
3'-Azido-3'-Deoxythymidine beta-d-glucuronide,sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt is a metabolite of zidovudine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV. This compound is formed by the glucuronidation of 3’-Azido-3’-deoxythymidine, which enhances its solubility and excretion .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt involves the glucuronidation of 3’-Azido-3’-deoxythymidine. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) in the presence of UDP-glucuronic acid . The reaction conditions include maintaining a suitable pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, followed by purification steps to isolate the desired product. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group by cytochrome enzymes such as CYP3A, CYP2A6, or CYP2B1.
Substitution: The azido group can also participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines can be used under mild conditions to replace the azido group.
Major Products
Reduction: The major product is 3’-Amino-3’-deoxythymidine.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucuronide metabolites.
Biology: Employed in studies investigating the metabolism and excretion of nucleoside analogs.
Industry: Applied in the development of antiretroviral drugs and in quality control processes.
作用機序
The compound exerts its effects by inhibiting the reverse transcriptase enzyme of HIV, thereby preventing the replication of the viral genome. The glucuronidation of 3’-Azido-3’-deoxythymidine enhances its solubility and facilitates its excretion, reducing toxicity and improving therapeutic efficacy .
類似化合物との比較
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): The parent compound, used as an antiretroviral drug.
3’-Amino-3’-deoxythymidine: A reduction product of 3’-Azido-3’-deoxythymidine.
3’-Azido-3’-deoxythymidine beta-D-glucuronide: The free acid form of the sodium salt.
Uniqueness
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt is unique due to its enhanced solubility and excretion properties compared to its parent compound, 3’-Azido-3’-deoxythymidine. This makes it a valuable metabolite for pharmacokinetic studies and therapeutic applications .
特性
分子式 |
C16H20N5NaO10 |
|---|---|
分子量 |
465.35 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1 |
InChIキー |
ANFPIJBVCFGZOF-UACHAAAFSA-M |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



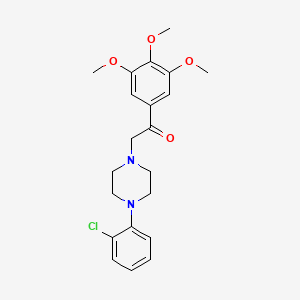
![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)
![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)

![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)
![N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)
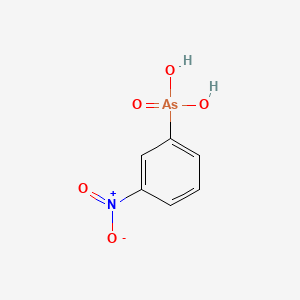
![N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide](/img/structure/B13824987.png)
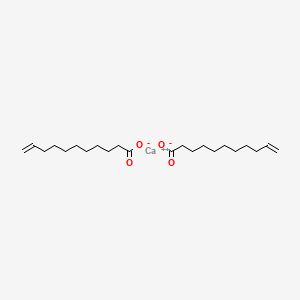
![[(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B13824997.png)
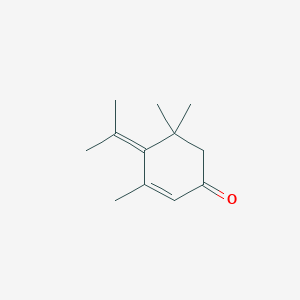
![4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B13825013.png)
